molecular formula C7H10O2 B3374905 3-allyldihydro-2(3H)-furanone CAS No. 10491-63-1

3-allyldihydro-2(3H)-furanone

Cat. No. B3374905
CAS RN: 10491-63-1
M. Wt: 126.15 g/mol
InChI Key: USLBMAZTSPYPLP-UHFFFAOYSA-N
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Patent
US08067136B2

Procedure details

10.72 g of 3-(2-propenyl)dihydro-2(3H)-furanone of interest were prepared in the same manner as in Preparation Example 2Z-5 except that 8.61 g (100.0 mmol) of γ-butyrolactone were used instead of β-propiolactone described in Preparation Example 2Z-5.
Quantity
8.61 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[C:7]1(=O)O[CH2:9][CH2:8]1>>[CH2:9]([CH:2]1[CH2:3][CH2:4][O:5][C:1]1=[O:6])[CH:8]=[CH2:7]

Inputs

Step One
Name
Quantity
8.61 g
Type
reactant
Smiles
C1(CCCO1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCO1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
described in Preparation Example 2Z-5

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1C(OCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 10.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.